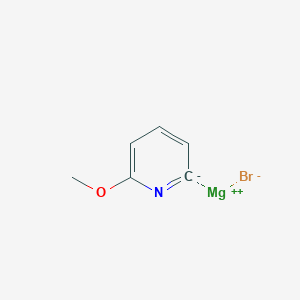

6-Methoxypyridin-2-ylmagnesium bromide, 0.25 M in THF

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-メトキシピリジン-2-イルマグネシウムブロミド, 0.25 M in テトラヒドロフラン (THF) は、グリニャール試薬です。グリニャール試薬は、通常、有機合成で炭素-炭素結合を形成するために使用される有機マグネシウム化合物です。この特定の化合物は、ピリジン環の6位にメトキシ基が存在することを特徴とし、その反応性と用途に影響を与える可能性があります。

2. 製法

合成経路と反応条件: 6-メトキシピリジン-2-イルマグネシウムブロミドの調製には、6-メトキシピリジンとマグネシウムを臭素の存在下で反応させる必要があります。この反応は、通常、グリニャール試薬が水と反応するのを防ぐために、無水環境下で行われます。使用される溶媒はテトラヒドロフラン (THF) であり、グリニャール試薬を安定化させ、反応を促進します。

工業的生産方法: 工業的な設定では、6-メトキシピリジン-2-イルマグネシウムブロミドの製造は、同様の原理に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、大型反応器と反応条件の正確な制御が含まれます。その後、化合物は通常、THF 溶液中に保存され、安定性が維持されます。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 6-Methoxypyridin-2-ylmagnesium bromide involves the reaction of 6-methoxypyridine with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water. The solvent used is tetrahydrofuran (THF), which stabilizes the Grignard reagent and facilitates the reaction.

Industrial Production Methods: In an industrial setting, the production of 6-Methoxypyridin-2-ylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then typically stored in a solution of THF to maintain its stability.

化学反応の分析

反応の種類: 6-メトキシピリジン-2-イルマグネシウムブロミドは、主に求核付加反応を起こし、求核剤として作用し、カルボニル化合物中の求電子性炭素原子を攻撃します。これにより、新しい炭素-炭素結合が形成されます。

一般的な試薬と条件:

アルデヒドとケトン: アルデヒドとケトンと反応して、それぞれ第二級アルコールと第三級アルコールを生成します。

二酸化炭素: 二酸化炭素と反応してカルボン酸を生成します。

エポキシド: エポキシド環を開いてアルコールを生成します。

主要な生成物:

アルコール: アルデヒド、ケトン、エポキシドとの反応から生成されます。

カルボン酸: 二酸化炭素との反応から生成されます。

4. 科学研究への応用

6-メトキシピリジン-2-イルマグネシウムブロミドは、有機合成におけるその汎用性のために、科学研究で広く使用されています。その用途には以下が含まれます。

化学: 医薬品や農薬を含む、複雑な有機分子の合成に使用されます。

生物学: 研究目的の生体分子の修飾に使用されます。

医学: 新しい薬物や治療薬の開発に使用されます。

産業: さまざまな産業プロセスのためのファインケミカルおよび中間体の生産に適用されます。

科学的研究の応用

6-Methoxypyridin-2-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

作用機序

6-メトキシピリジン-2-イルマグネシウムブロミドの作用機序には、マグネシウムに結合した炭素原子の求核攻撃が、他の分子中の求電子性炭素原子に対して行われます。これにより、新しい炭素-炭素結合が形成されます。ピリジン環の6位にメトキシ基が存在すると、これらの反応における化合物の反応性と選択性に影響を与える可能性があります。

類似の化合物:

- 5-メトキシピリジン-2-イルマグネシウムブロミド

- 6-メトキシピリジン-3-イルマグネシウムブロミド

比較: 6-メトキシピリジン-2-イルマグネシウムブロミドは、ピリジン環上のメトキシ基の位置がユニークです。この位置の違いは、さまざまな反応における化合物の反応性と選択性に大きく影響を与える可能性があります。たとえば、5-メトキシピリジン-2-イルマグネシウムブロミドは、メトキシ基が5位にあるため、6位と比較して、異なる立体効果と電子効果をもたらす可能性があります。

類似化合物との比較

- 5-Methoxypyridin-2-ylmagnesium bromide

- 6-Methoxypyridin-3-ylmagnesium bromide

Comparison: 6-Methoxypyridin-2-ylmagnesium bromide is unique due to the position of the methoxy group on the pyridine ring. This positional difference can significantly affect the reactivity and selectivity of the compound in various reactions. For example, 5-Methoxypyridin-2-ylmagnesium bromide has the methoxy group at the 5-position, which can lead to different steric and electronic effects compared to the 6-position.

特性

IUPAC Name |

magnesium;6-methoxy-2H-pyridin-2-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO.BrH.Mg/c1-8-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLDYASGUYMYRJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C[C-]=N1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrMgNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)

![1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine](/img/structure/B12624666.png)

![3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B12624689.png)

![{5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone](/img/structure/B12624697.png)

![(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12624705.png)

![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)